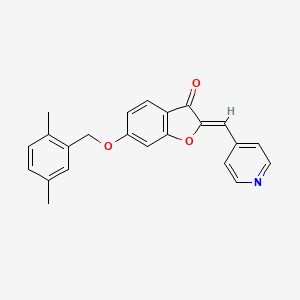

(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

説明

(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a pyridinylmethylene group, and a dimethylbenzyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Pyridinylmethylene Group: The pyridinylmethylene group can be introduced via a condensation reaction between the benzofuran core and a pyridine aldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Attachment of the Dimethylbenzyl Ether Moiety: The final step involves the etherification of the benzofuran core with 2,5-dimethylbenzyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

科学的研究の応用

Tyrosinase Inhibition

One significant application of benzofuran derivatives, including (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one, is their role as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are critical in treating conditions like hyperpigmentation and melanoma. Studies have shown that aurones, a subclass of benzofurans, exhibit potent inhibitory effects on human tyrosinase. Compounds with specific hydroxyl substitutions have been identified as particularly effective .

Antioxidant Properties

Benzofuran derivatives are also recognized for their antioxidant properties. The presence of specific functional groups can enhance their ability to scavenge free radicals, making them potential candidates for preventing oxidative stress-related diseases . Research indicates that certain structural modifications can significantly increase the antioxidant capacity of these compounds.

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives possess antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes . Compounds like this compound could be explored for developing new antimicrobial agents.

Catalytic Reactions

The synthesis of this compound can be achieved through various catalytic methods, including microwave-assisted synthesis and clay-catalyzed reactions. These methods offer advantages such as reduced reaction times and improved yields . The ability to synthesize complex benzofuran structures efficiently opens avenues for further exploration in drug discovery.

Drug Development

Given its diverse biological activities, this compound serves as a valuable scaffold in medicinal chemistry. Its structural features can be modified to enhance potency and selectivity against specific biological targets. The compound's potential as a lead candidate for developing therapeutics targeting skin disorders and microbial infections is particularly noteworthy .

Case Study: Tyrosinase Inhibition

In a study investigating the inhibitory effects of aurones on human tyrosinase, several derivatives were synthesized and tested. The results indicated that compounds with multiple hydroxyl groups exhibited significant inhibition compared to unsubstituted variants. This finding underscores the importance of structural modifications in enhancing biological activity .

Case Study: Antioxidant Activity Assessment

A series of benzofuran derivatives were evaluated for their antioxidant capabilities using DPPH and ABTS assays. The findings revealed that specific substitutions significantly improved radical scavenging activity, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress mitigation .

作用機序

The mechanism of action of (Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Molecular Targets: Potential targets may include enzymes, receptors, or ion channels that are involved in various biological processes.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

類似化合物との比較

Similar Compounds

(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one: shares structural similarities with other benzofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific Z-configuration, which may confer distinct biological or chemical properties compared to its E-isomer or other structurally related compounds. This configuration can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall stability.

生物活性

(Z)-6-((2,5-dimethylbenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that has garnered attention in recent years for its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for a wide range of pharmacological properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Antioxidant Activity

Benzofuran derivatives often exhibit significant antioxidant properties . Studies have shown that compounds with a benzofuran nucleus can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . In vitro studies demonstrated that similar benzofuran compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-1. For example, related compounds have shown a reduction in TNF levels by up to 93.8% and IL-1 by 98% in macrophage cells .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of benzofuran derivatives have been extensively studied, particularly their ability to induce apoptosis in cancer cell lines. Preliminary data suggest that this compound may exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer and leukemia models .

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of benzofuran derivatives. The modulation of neurotransmitter levels and inhibition of neuroinflammatory pathways are mechanisms through which these compounds may exert protective effects against neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The ability to enhance cognitive function through the modulation of D-serine levels has been highlighted as a potential therapeutic avenue .

Table 1: Summary of Biological Activities

Case Study: Anti-cancer Activity

In a study assessing the anti-cancer properties of related benzofuran compounds, researchers found that specific derivatives induced apoptosis in human leukemia cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing cytotoxic efficacy .

Case Study: Neuroprotection

Another investigation focused on the neuroprotective effects of benzofuran derivatives in a mouse model of Alzheimer’s disease. Results indicated a marked improvement in cognitive function and a decrease in amyloid-beta plaque formation, suggesting that these compounds could be beneficial in treating neurodegenerative conditions .

特性

IUPAC Name |

(2Z)-6-[(2,5-dimethylphenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3/c1-15-3-4-16(2)18(11-15)14-26-19-5-6-20-21(13-19)27-22(23(20)25)12-17-7-9-24-10-8-17/h3-13H,14H2,1-2H3/b22-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSIZGOTALLDJD-UUYOSTAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。